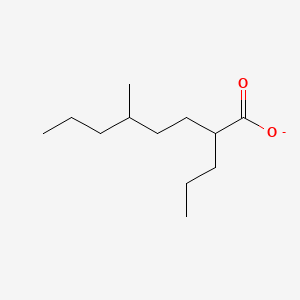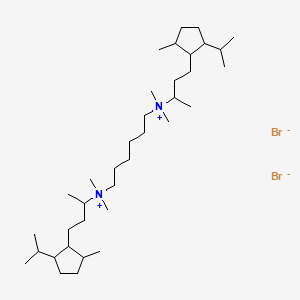![molecular formula C22H16BeN2O2 B13772164 Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
Bis[2-(2-hydroxyphenyl)-pyridine]beryllium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-(2-hydroxyphenyl)-pyridine]beryllium: is a chemical compound belonging to the beryllium complex family. It is known for its blue fluorescence emission and excellent charge transport ability. This compound has gained significant attention due to its high electron mobility and high triplet energy level, making it a valuable material in the field of organic light-emitting diodes (OLEDs) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(2-hydroxyphenyl)-pyridine]beryllium typically involves the reaction of beryllium chloride with 2-(2-hydroxyphenyl)pyridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
BeCl2+2C11H9NO→Be(C11H8NO)2+2HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity starting materials and optimized reaction conditions. The compound is often purified through sublimation to achieve ultra-pure grade suitable for electronic applications .
化学反应分析
Types of Reactions: Bis[2-(2-hydroxyphenyl)-pyridine]beryllium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s properties.
Substitution: Substitution reactions involve replacing one or more functional groups in the compound with different groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce compounds with different functional groups .
科学研究应用
Chemistry: Bis[2-(2-hydroxyphenyl)-pyridine]beryllium is widely used in the field of chemistry for its unique electronic properties. It serves as a blue fluorescence emitter and is utilized in the development of high-efficiency OLEDs. The compound’s high electron mobility and triplet energy level make it an excellent electron-transporting and hole/exciton-blocking layer material .
Biology and Medicine: While the primary applications of this compound are in electronic devices, its unique properties have also sparked interest in biological and medical research. Researchers are exploring its potential use in bioimaging and as a fluorescent probe for detecting specific biomolecules.
Industry: In the industrial sector, this compound is used in the production of OLEDs for display and lighting applications. Its ability to emit blue fluorescence and transport electrons efficiently makes it a valuable material for creating high-performance electronic devices .
作用机制
The mechanism by which Bis[2-(2-hydroxyphenyl)-pyridine]beryllium exerts its effects is primarily related to its electronic properties. The compound’s high electron mobility allows it to efficiently transport electrons in electronic devices. Additionally, its high triplet energy level enables it to act as an effective hole/exciton-blocking layer, preventing the recombination of electrons and holes and enhancing the efficiency of OLEDs .
相似化合物的比较
- Bis[2-(2-pyridinyl)phenolate]beryllium
- Bis[2-(2-hydroxyphenyl)pyridinato]beryllium
- Bis[2-(2-pyridinyl)phenolato]beryllium (II)
Uniqueness: Bis[2-(2-hydroxyphenyl)-pyridine]beryllium stands out due to its exceptional charge transport ability and high triplet energy level. These properties make it a superior material for use in OLEDs compared to other similar compounds. Its ability to emit blue fluorescence and act as an electron-transporting and hole/exciton-blocking layer further enhances its value in electronic applications .
属性
分子式 |
C22H16BeN2O2 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
beryllium;2-pyridin-2-ylphenolate |
InChI |
InChI=1S/2C11H9NO.Be/c2*13-11-7-2-1-5-9(11)10-6-3-4-8-12-10;/h2*1-8,13H;/q;;+2/p-2 |
InChI 键 |
HRQXKKFGTIWTCA-UHFFFAOYSA-L |
规范 SMILES |
[Be+2].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



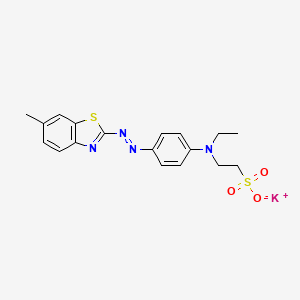
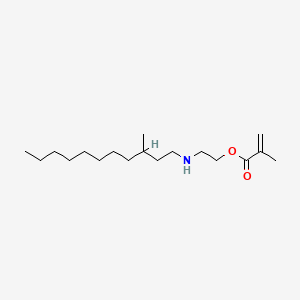
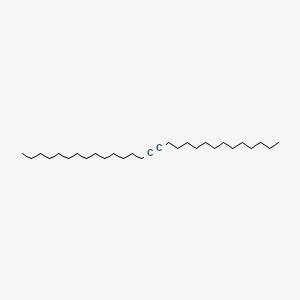
![Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)

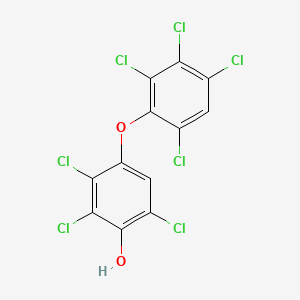
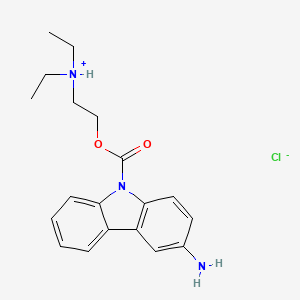
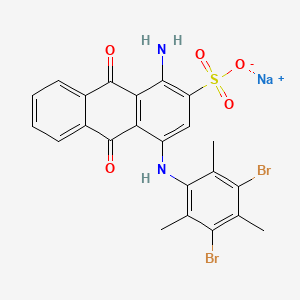
![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
